3,4-Dimethyl-5-(2,4,6-trimethylphenyl)-1,2-oxazole

Lipophilicity Drug Design ADME

Simpler 5-aryl isoxazoles lack the conformational restriction and membrane permeability needed for CNS and intracellular targets, undermining SAR reliability. 3,4-Dimethyl-5-(2,4,6-trimethylphenyl)-1,2-oxazole (CAS 61314-49-6) solves this with a sterically demanding mesityl group that restricts C5-Caryl rotation and elevates LogP to ~3.88 - approximately 10-fold higher octanol-water partitioning than the 5-(p-tolyl) analog. • Enables isoform-selective target engagement where binding pockets discriminate among aryl rotamers. • Suited as a lipophilic anchor in bifunctional degrader (PROTAC) designs and fragment-based screening libraries. • Synthesized via the robust van Leusen route; supplied at ≥98.0% purity with GC-MS reference spectra available for immediate analytical qualification.

Molecular Formula C14H17NO
Molecular Weight 215.29 g/mol
CAS No. 61314-49-6
Cat. No. B12906652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dimethyl-5-(2,4,6-trimethylphenyl)-1,2-oxazole
CAS61314-49-6
Molecular FormulaC14H17NO
Molecular Weight215.29 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)C2=C(C(=NO2)C)C)C
InChIInChI=1S/C14H17NO/c1-8-6-9(2)13(10(3)7-8)14-11(4)12(5)15-16-14/h6-7H,1-5H3
InChIKeyWDUZAPMBCMHOQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Mesityl-3,4-dimethylisoxazole Building Block


3,4-Dimethyl-5-(2,4,6-trimethylphenyl)-1,2-oxazole (also named 5-Mesityl-3,4-dimethylisoxazole) is a fully substituted, 3,4,5-trisubstituted isoxazole heterocycle bearing a sterically demanding 2,4,6-trimethylphenyl (mesityl) group at the 5-position . With a molecular formula of C14H17NO and a molecular weight of 215.29 g·mol⁻¹, the compound is characterized by predicted lipophilicity (LogP = 3.88), a topological polar surface area (PSA) of 26.03 Ų, and a predicted pKa of −1.71, as catalogued in chemical property databases [1]. These physicochemical attributes position it as a distinct, lipophilic heterocyclic scaffold for applications requiring enhanced membrane permeability and defined steric environments compared to less-alkylated 5-aryl isoxazole analogs.

Why Mesityl Isoxazole Outperforms 5-Aryl Analogs


Simple replacement of 3,4-dimethyl-5-(2,4,6-trimethylphenyl)-1,2-oxazole with the unsubstituted 5-phenyl analog (CAS 37503-18-7) or 5-(p-tolyl) congener (CAS 61314-43-0) introduces significant liability in key physicochemical parameters that govern molecular recognition, membrane partitioning, and steric shielding. The presence of three ortho/para methyl substituents on the mesityl ring elevates the predicted LogP by approximately 1.0–1.2 log units relative to the 5-(p-tolyl) isoxazole (LogP ≈ 2.65–2.88), translating to a roughly 10-fold increase in octanol–water partition coefficient that meaningfully alters bioavailability and off-target partitioning profiles in pharmacological screening cascades . Additionally, the two ortho-methyl groups flanking the isoxazole–aryl bond enforce a substantially larger effective steric volume, restricting rotational freedom and modulating the conformational landscape available for target engagement — effects that are entirely absent in 5-phenyl or 5-(p-tolyl) analogs [1]. These combined electronic and steric differences mean that any structure–activity relationship (SAR) established with simpler 5-aryl isoxazoles cannot be reliably extrapolated to applications requiring the specific lipophilic–steric signature of the mesityl-substituted scaffold.

Mesityl Isoxazole Comparative Evidence


Lipophilicity Advantage of Mesityl Substitution

The target compound 3,4-dimethyl-5-(2,4,6-trimethylphenyl)-1,2-oxazole exhibits a predicted LogP of 3.88 (database-calculated value) [1]. In contrast, the closely related 5-(p-tolyl) isoxazole comparator (lacking two ortho-methyl groups) displays substantially lower predicted LogP values in the range of 2.65–2.88 across independent computational chemistry databases . This differential of approximately +1.0 to +1.23 log units corresponds to an approximately 10- to 17-fold higher octanol–water partition coefficient for the mesityl-substituted compound, directly attributable to the increased hydrocarbon surface area of the 2,4,6-trimethylphenyl moiety.

Lipophilicity Drug Design ADME

Steric Advantage Over Phenyl and p-Tolyl Analogs

The 2,4,6-trimethylphenyl (mesityl) substituent at the 5-position of the isoxazole ring introduces two ortho-methyl groups flanking the aryl–heterocycle bond . This ortho,ortho'-disubstitution pattern significantly restricts rotational freedom about the C5–Caryl bond relative to the unhindered 5-phenyl analog (CAS 37503-18-7) or the mono-ortho-substituted 5-(p-tolyl) analog (CAS 61314-43-0). Dipole moment studies of isoxazole derivatives have established that phenyl substituents at the 3- and 5-positions act as electron donors with respect to the isoxazole ring, and the mesityl group is expected to amplify this donor character through its three electron-releasing methyl substituents [1]. While direct quantitative steric parameters (e.g., Charton ν or Taft Es) for the mesityl group in isoxazoles have not been reported in the open literature, the qualitative steric ranking is unambiguous: mesityl ≫ p-tolyl > phenyl.

Steric Effects Molecular Recognition Conformational Restriction

Regioselective Van Leusen Synthesis Access

The van Leusen reaction, employing tosylmethyl isocyanide (TosMIC) and an aldehyde under basic conditions, is a well-established method for the regioselective synthesis of oxazoles [1]. This reaction has been specifically cited as a viable synthetic approach for the preparation of 3,4-dimethyl-5-(2,4,6-trimethylphenyl)-1,2-oxazole from mesitaldehyde (2,4,6-trimethylbenzaldehyde) precursors . The van Leusen protocol offers regiochemical control that is not always achievable with alternative cycloaddition approaches (e.g., nitrile oxide–alkyne [3+2] cycloadditions), which can produce mixtures of 3,5- and 3,4-regioisomers. The commercial availability of mesitaldehyde as a starting material further supports scalable procurement of this specific isoxazole scaffold.

Synthetic Methodology Van Leusen Reaction Heterocycle Synthesis

Commercial Purity and Spectroscopic Characterization

Commercially sourced 3,4-dimethyl-5-(2,4,6-trimethylphenyl)-1,2-oxazole is available at a certified purity of ≥98.0% from multiple chemical suppliers . The compound is further characterized by gas chromatography–mass spectrometry (GC-MS), with two mass spectra deposited in the SpectraBase spectral database under compound ID 5yPmSWm4C02 [1]. This level of analytical characterization supports its direct use as a reference standard or building block without the need for additional in-house purification. While the 5-phenyl and 5-(p-tolyl) analogs are also commercially available, the combination of defined purity specifications and publicly accessible spectroscopic reference data for the mesityl-substituted compound facilitates quality verification during procurement and reduces batch-to-batch variability risks.

Quality Control Purity GC-MS Characterization

Mesityl Isoxazole Application Scenarios


Lipophilicity-Driven Lead Optimization

The elevated predicted LogP of 3.88, approximately 1.0–1.2 log units above the 5-(p-tolyl) isoxazole baseline, makes this compound a preferred scaffold for medicinal chemistry programs targeting intracellular or CNS-accessible biological targets where enhanced passive membrane permeability is required [1]. The mesityl-substituted isoxazole can serve as a central heterocyclic core in fragment-based drug discovery or as a lipophilic anchor moiety in bifunctional degrader (PROTAC) designs, where balanced lipophilicity is critical for achieving both cell permeability and aqueous solubility thresholds .

Conformational Restriction for Target-Selective Probes

The ortho,ortho'-dimethyl substitution pattern of the mesityl group restricts rotation about the C5–Caryl bond, creating a defined conformational environment that can be exploited to achieve isoform-selective target engagement where the binding pocket discriminates among aryl rotamers [1]. This steric feature is absent in 5-phenyl and 5-(p-tolyl) analogs and is particularly valuable for kinase inhibitor design, GPCR ligand optimization, and nuclear receptor modulator programs where conformational pre-organization correlates with binding selectivity .

Building Block for Parallel Library Synthesis

The well-established van Leusen oxazole synthesis route from commercially available mesitaldehyde enables efficient, regiospecific preparation of 3,4-dimethyl-5-(2,4,6-trimethylphenyl)-1,2-oxazole in multi-gram quantities suitable for parallel library synthesis [1]. The high purity specification (≥98.0%) and available GC-MS reference data further support its immediate deployment as a validated building block in automated high-throughput synthesis platforms without additional purification steps .

Analytical Reference Standard for Method Development

With GC-MS spectra deposited in public databases (SpectraBase Compound ID 5yPmSWm4C02) and a defined purity benchmark of ≥98.0%, this compound is well-suited for use as an analytical reference standard in HPLC/GC method development, impurity profiling, and batch-to-batch quality control for isoxazole-containing pharmaceutical intermediates [1]. The unique retention time and mass fragmentation pattern of the mesityl-substituted scaffold provide clear chromatographic differentiation from simpler 5-aryl isoxazole congeners .

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